molecular formula C9H13ClF2N2O B2698931 3-(butoxymethyl)-4-chloro-1-(difluoromethyl)-1H-pyrazole CAS No. 1856053-61-6

3-(butoxymethyl)-4-chloro-1-(difluoromethyl)-1H-pyrazole

Cat. No.: B2698931
CAS No.: 1856053-61-6
M. Wt: 238.66
InChI Key: IQDOBBKHVUGBDA-UHFFFAOYSA-N
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Description

The compound “3-(butoxymethyl)-4-chloro-1-(difluoromethyl)-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. They are used in various fields such as medicine and agriculture due to their diverse biological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, difluoromethylation is a common process in organic chemistry. It involves the introduction of a difluoromethyl group (-CF2H) into a molecule. This process has seen recent advances with the invention of multiple difluoromethylation reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Without specific data, it’s difficult to provide an accurate analysis of this compound’s properties .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, many pyrazole derivatives are used as enzyme inhibitors in medicinal chemistry .

Future Directions

The field of pyrazole derivatives is a vibrant area of research, with potential applications in medicine, agriculture, and materials science. Future research may focus on developing new synthesis methods, exploring novel applications, and improving our understanding of these compounds’ properties and mechanisms of action .

Properties

IUPAC Name

3-(butoxymethyl)-4-chloro-1-(difluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClF2N2O/c1-2-3-4-15-6-8-7(10)5-14(13-8)9(11)12/h5,9H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDOBBKHVUGBDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=NN(C=C1Cl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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